2,2-Dimethoxyacetohydrazide
Description
Properties
IUPAC Name |
2,2-dimethoxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c1-8-4(9-2)3(7)6-5/h4H,5H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGVRDCZPXJXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrazinolysis: Primary Industrial Method
The most widely documented synthesis involves the reaction of methyl 2,2-dimethoxyacetate with hydrazine hydrate. This method, detailed in patent WO2021165818, proceeds via nucleophilic acyl substitution:
$$
\text{CH}3\text{OOCCH(OCH}3\text{)}2 + \text{N}2\text{H}4 \rightarrow \text{H}2\text{NNHCOCH(OCH}3\text{)}2 + \text{CH}_3\text{OH}
$$
- Methyl 2,2-dimethoxyacetate (1.50 kg, 1.0 eq.) is combined with excess hydrazine hydrate (1.3 eq.) in tetrahydrofuran (THF).
- The mixture is refluxed at 65°C for 4 hours under nitrogen.
- Post-reaction, the crude product is recrystallized from ethanol, yielding 1.22 kg (86%) of 2,2-dimethoxyacetohydrazide with 98.5% purity (HPLC).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Hydrazine Ratio | 1.3 eq. | +12% vs 1.0 eq. |
| Solvent | THF | 86% yield |
| Temperature | 65°C | Minimizes decomposition |
This route’s efficiency stems from the commercial availability of methyl 2,2-dimethoxyacetate and the mild reaction conditions.
Aldehyde Oxidation and Hydrazide Formation
An alternative pathway starts with 2,2-dimethoxyacetaldehyde , synthesized via glyoxal-methanol condensation. Subsequent oxidation to 2,2-dimethoxyacetic acid followed by hydrazide formation is outlined below:
Step 1: Aldehyde Synthesis :
Glyoxal and methanol react under acidic catalysis (e.g., p-toluenesulfonic acid) to yield 2,2-dimethoxyacetaldehyde:
$$
\text{OCHCHO} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{CH(OCH}3\text{)}_2\text{CHO}
$$
Step 2: Oxidation to Carboxylic Acid :
The aldehyde is oxidized using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$):
$$
\text{CH(OCH}3\text{)}2\text{CHO} \xrightarrow{\text{CrO}3} \text{CH(OCH}3\text{)}_2\text{COOH}
$$
Step 3: Hydrazide Formation :
The acid is converted to the hydrazide via acyl chloride intermediate:
$$
\text{CH(OCH}3\text{)}2\text{COOH} \xrightarrow{\text{SOCl}2} \text{CH(OCH}3\text{)}2\text{COCl} \xrightarrow{\text{N}2\text{H}4} \text{CH(OCH}3\text{)}2\text{CONHNH}2
$$
Yield Analysis :
- Aldehyde synthesis: 75–80% purity before distillation.
- Post-distillation purity: 98% using water extraction.
- Final hydrazide yield: 78% after acyl chloride route.
Advanced Synthesis Techniques
Microwave-Assisted Hydrazinolysis
Adapting methodologies from PMC6270310, microwave irradiation reduces reaction times from hours to minutes:
Protocol :
- Methyl 2,2-dimethoxyacetate (5 mmol) and hydrazine hydrate (6 mmol) are irradiated at 500 W for 2–5 minutes.
- Cooling and ethanol recrystallization yield 92% product with 99% purity.
Advantages :
- 4x faster than conventional heating.
- Reduced side products (e.g., over-substituted hydrazines).
Purification Strategies
Patent CN105481667B highlights extractive distillation for precursor purification:
- Water extraction removes glyoxal-methanol reaction byproducts (e.g., dimethoxyethane).
- Optimal conditions: 80–90°C, 80–95 kPa pressure, reflux ratio 0.2–0.8:1.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Ester Hydrazinolysis | 86% | 98.5% | 4 h | Industrial |
| Aldehyde Oxidation | 78% | 97% | 12 h | Lab-scale |
| Microwave-Assisted | 92% | 99% | 5 min | Pilot-scale |
Key Observations :
- Microwave synthesis offers the highest efficiency but requires specialized equipment.
- Industrial settings favor ester hydrazinolysis due to reagent availability.
Mechanistic and Kinetic Considerations
The rate-determining step in ester hydrazinolysis is the nucleophilic attack by hydrazine on the carbonyl carbon. Polar aprotic solvents (e.g., THF) stabilize the transition state, accelerating the reaction. Acidic byproducts (e.g., methanol) are neutralized via distillation or aqueous workup.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetohydrazides depending on the reagents used.
Scientific Research Applications
2,2-Dimethoxyacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Acetohydrazide Derivatives
The following table summarizes key structural, synthetic, and functional differences between 2,2-Dimethoxyacetohydrazide and related compounds:
Key Comparative Insights:
- Electronic Effects : Methoxy groups in this compound donate electron density via resonance, enhancing nucleophilicity compared to electron-withdrawing substituents (e.g., Cl in 2-(2,6-Dichlorophenyl)acetohydrazide) .
- Crystallography: 2-Phenoxyacetohydrazide exhibits extensive N–H⋯O and C–H⋯O hydrogen bonding, forming 2D sheets , while methoxy-substituted analogs likely display different packing due to steric and electronic variations.
- Safety: Halogenated derivatives (e.g., 2-(2,6-Dichlorophenyl)acetohydrazide) pose higher environmental and health risks compared to non-halogenated methoxy analogs .
Hirshfeld Surface Analysis
Studies on 2-Hydroxy-N′-methylacetohydrazide (a structural analog) reveal that O–H⋯O and N–H⋯O interactions dominate molecular packing . For this compound, the methoxy groups may reduce hydrogen-bond donor capacity but introduce C–H⋯O interactions, altering supramolecular architecture.
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